molecular formula C20H22ClN3O2S B6548041 6-butyl-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 946378-20-7

6-butyl-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B6548041
CAS No.: 946378-20-7
M. Wt: 403.9 g/mol
InChI Key: QSRRGTOSSQACSW-UHFFFAOYSA-N
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Description

6-butyl-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a pyrido[2,3-d]pyrimidine-dione derivative characterized by a fused bicyclic core structure. Key structural features include:

  • Position 5: A [(4-chlorophenyl)methyl]sulfanyl (4-Cl-benzylthio) substituent, contributing steric bulk and electron-withdrawing effects.
  • Positions 1 and 3: Methyl groups, providing steric stabilization and metabolic resistance.

Pyrido[2,3-d]pyrimidine-diones are pharmacologically significant due to their structural similarity to purine bases, enabling interactions with enzymes and receptors involved in nucleic acid metabolism.

Properties

IUPAC Name

6-butyl-5-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S/c1-4-5-6-14-11-22-18-16(19(25)24(3)20(26)23(18)2)17(14)27-12-13-7-9-15(21)10-8-13/h7-11H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRRGTOSSQACSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CN=C2C(=C1SCC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-butyl-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the pyrido[2,3-d]pyrimidine class and features a unique substitution pattern that enhances its biological activity. Its structural formula is represented as follows:

C19H21ClN4O2S\text{C}_{19}\text{H}_{21}\text{ClN}_4\text{O}_2\text{S}

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities including:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of pyrido[2,3-d]pyrimidines possess significant antimicrobial properties. The presence of the chlorophenylmethyl sulfanyl group may enhance its interaction with microbial targets .
  • Anticancer Properties : Compounds similar to this compound have been studied for their antiproliferative effects against various cancer cell lines. For instance, certain derivatives have demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating neurodegenerative diseases and managing urinary tract infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The unique sulfanyl group may facilitate binding to specific proteins or enzymes involved in disease processes. Docking studies have indicated favorable interactions with target sites on proteins .
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Antioxidant Activity : Some studies suggest that pyrido[2,3-d]pyrimidines exhibit antioxidant properties that may contribute to their protective effects against oxidative stress-related diseases .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • A study on pyrido[2,3-d]pyrimidine derivatives demonstrated significant antibacterial activity against Salmonella typhi and Bacillus subtilis, with some compounds showing IC50 values in the micromolar range .
  • Another investigation reported that specific derivatives exhibited potent anticancer effects against breast cancer cell lines with IC50 values lower than 10 µM, indicating strong antiproliferative potential .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
Compound AAntibacterialSalmonella typhi12
Compound BAnticancerMCF-7 (breast cancer)8
Compound CAcetylcholinesterase InhibitorHuman neuroblastoma cells15
Compound DAntioxidantN/AN/A

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Halogenated Arylthio Groups : The target compound’s 4-Cl-benzylthio group aligns with derivatives like 5c , where halogenation enhances antimicrobial and anticancer activity due to improved target binding (e.g., kinase inhibition) and membrane penetration .
  • Alkyl Chains : The butyl group at position 6 may improve pharmacokinetics compared to shorter chains (e.g., methyl or ethyl in ), balancing lipophilicity and metabolic stability.

Antioxidant vs. Cytotoxic Activity

  • Electron-donating groups (e.g., methoxy in ) correlate with antioxidant activity via radical scavenging, while electron-withdrawing substituents (e.g., 4-Cl in the target) favor cytotoxicity .

Structural Flexibility

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